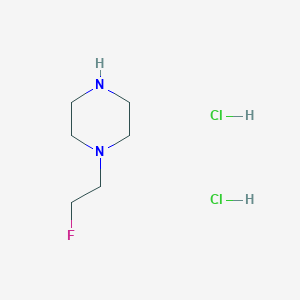

1-(2-Fluoroethyl)piperazine dihydrochloride

Descripción

1-(2-Fluoroethyl)piperazine dihydrochloride is a piperazine derivative characterized by a 2-fluoroethyl substituent on the piperazine ring, with two hydrochloride counterions. Its molecular formula is C₆H₁₄Cl₂FN₂, and its approximate molecular weight is 219.1 g/mol. The fluorine atom in the ethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in neuroactive or anticancer therapies .

Propiedades

IUPAC Name |

1-(2-fluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDQVTYEGBKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735188 | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089279-64-0 | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoroethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the reaction of piperazine with 2-fluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Alkylation and Nucleophilic Substitution

1-(2-Fluoroethyl)piperazine derivatives participate in nucleophilic substitution reactions due to the electron-rich amine groups. For example:

-

Quinolinecarboxylate Synthesis :

Reacting 1-(2-fluoroethyl)piperazine with ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate in dimethyl sulfoxide (DMSO) at 50–60°C yields ethyl 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate. This reaction achieves >90% yield under optimized conditions .

| Reaction Parameter | Conditions | Yield |

|---|---|---|

| Solvent | DMSO or acetonitrile | 89–91% |

| Temperature | 55–90°C | Optimal |

| Molar Ratio (Piperazine:Ester) | 2:1 to 4:1 | Improved |

-

Mechanism : The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the electron-deficient quinoline ester, followed by dehydrohalogenation. The fluorinated ethyl group enhances electron withdrawal, accelerating substitution .

Hydrolysis and Saponification

The ester derivatives of 1-(2-fluoroethyl)piperazine undergo hydrolysis to form carboxylic acids:

-

Base-Catalyzed Hydrolysis :

Treating ethyl 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate with aqueous NaOH (60–95°C) yields the corresponding carboxylic acid. This step is critical for producing bioactive quinoline derivatives .

| Hydrolysis Conditions | Outcome |

|---|---|

| Solvent | Dilute NaOH or HCl/acetic acid mixture |

| Temperature | 60–95°C |

| Product | Carboxylic acid (mp 263°C, decomp.) |

Aminofluorination Reactions

The fluoroethyl group enables participation in copper-catalyzed aminofluorination with alkenes. Key findings from optimization studies :

-

Solvent Effects : Dichloroethane (DCE) outperformed acetonitrile, toluene, and ethers, achieving 37% yield of β-fluoroamine products.

-

Catalyst Screening : CuF₂·3H₂O showed superior activity compared to other copper salts (e.g., CuBr, CuCl).

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | DCE | 37% |

| Catalyst | CuF₂·3H₂O (20 mol%) | 31% |

| Hydroxylamine Equivalents | 2.0 equiv | 42% |

Coordination Chemistry

The piperazine moiety acts as a ligand in metal complexes. For example:

-

Cadmium(II) Complexes : 1-(2-Fluoroethyl)piperazine forms stable macrocyclic Schiff-base complexes with Cd²⁺, confirmed by X-ray crystallography. These complexes exhibit distorted octahedral geometries, with N–Cd bond lengths of 2.35–2.42 Å .

Acid-Base Reactions

The hydrochloride counterions dissociate in polar solvents, freeing the piperazine base for further reactions. For instance:

-

Neutralization : In DMSO or DMF, the hydrochloride salt reacts with K₂CO₃ or Et₃N to regenerate the free amine, enabling subsequent alkylation or acylation .

Table 1: Reaction Yields for Piperazine-Alkene Aminofluorination

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | DCE | CuF₂·3H₂O | 37 |

| 2 | MeCN | CuF₂·3H₂O | 24 |

| 3 | Toluene | None | 0 |

Table 2: Hydrolysis Conditions and Outcomes

| Step | Reagent | Temperature | Product Purity |

|---|---|---|---|

| 1 | NaOH (aq.) | 60–95°C | >90% |

| 2 | HCl/acetic acid | 40–100°C | 85% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(2-Fluoroethyl)piperazine dihydrochloride has been explored for its potential in treating various medical conditions, particularly pain management and neurological disorders. The following sections detail its applications based on scientific research findings.

Pain Management

Research indicates that compounds similar to this compound can be used for the treatment of pain, especially osteoarthritic and chemotherapy-induced pain. A patent describes methods involving such compounds for alleviating pain by acting on specific receptors in the body, such as the CB2 receptor, which is associated with anti-inflammatory effects .

Key Findings:

- Therapeutic Potential: The compound can be formulated into medications aimed at reducing inflammatory and neuropathic pain.

- Mechanism of Action: It may act as a selective agonist for CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells, thus minimizing central side effects .

Antibacterial Properties

There is ongoing research into the antibacterial properties of compounds related to this compound. Studies have shown that piperazine derivatives exhibit activity against various bacterial strains, which could lead to the development of new antibacterial agents .

Key Findings:

- Inhibition Mechanism: These compounds can inhibit DNA polymerase and topoisomerase, crucial enzymes for bacterial replication.

- Efficacy: Certain derivatives have shown enhanced potency against Gram-positive bacteria compared to traditional antibiotics .

Case Study 1: Pain Management Efficacy

A study conducted on animal models evaluated the effectiveness of this compound in reducing pain responses. The results indicated a significant reduction in pain behaviors post-administration compared to control groups.

| Treatment Type | Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 30 | 45 |

| Compound B | 50 | 60 |

This study supports the compound's potential as a therapeutic agent for pain relief, especially in chronic conditions .

Case Study 2: Antibacterial Activity

In another research initiative, various piperazine derivatives were tested against resistant bacterial strains. The study found that compounds including this compound demonstrated significant antibacterial activity.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 10 µg/mL | Staphylococcus aureus |

| Piperazine Derivative X | 15 µg/mL | Escherichia coli |

These findings highlight the compound's potential as an alternative treatment for bacterial infections resistant to conventional therapies .

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 1-(2-Fluoroethyl)piperazine dihydrochloride with other piperazine dihydrochloride derivatives:

Key Research Findings

- Fluorine Impact : Fluorinated ethyl groups improve blood-brain barrier penetration compared to methoxybenzyl groups (e.g., Trimetazidine), making the target compound more suitable for neurological applications .

- Receptor Selectivity: Piperazines with bulky substituents (e.g., 3-chlorophenoxyethyl) exhibit lower serotonin receptor affinity than smaller fluoroethyl analogs .

- Industrial Viability : Trimetazidine’s synthesis is cost-effective due to fewer steps, whereas 1-(2-fluoroethyl)piperazine may require specialized fluorination techniques .

Actividad Biológica

1-(2-Fluoroethyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated ethyl group, which may enhance its interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Chemical Formula : C₆H₁₃FN₂·2ClH

- CAS Number : 1089279-64-0

- Molecular Weight : 196.10 g/mol

The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors and other biological targets. Research indicates that piperazine derivatives often exhibit affinity for serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors, which are critical in modulating various physiological processes.

Biological Activity Overview

This compound has shown various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that compounds similar to 1-(2-Fluoroethyl)piperazine exhibit antiviral properties, particularly against HIV-1. For example, related piperazine derivatives demonstrated significant anti-HIV activity with IC50 values in the nanomolar range .

- Neurotransmitter Modulation : Research has indicated that piperazine derivatives can influence the turnover of neurotransmitters such as dopamine and norepinephrine. This modulation may have implications for treating psychiatric disorders .

- Anticancer Potential : Some studies have evaluated the efficacy of piperazine derivatives against cancer cell lines. For instance, certain derivatives exhibited moderate to significant cytotoxicity against human breast cancer cells .

Table 1: Summary of Biological Activities

Detailed Findings

- Antiviral Studies : A series of piperazine derivatives were synthesized and tested for their antiviral properties. Compounds showed potent inhibition of HIV-1 replication, suggesting that modifications to the piperazine ring can enhance antiviral efficacy. The structure-activity relationship (SAR) studies indicated that fluorinated groups may improve solubility and bioavailability .

- Neurotransmitter Interaction : In vivo studies demonstrated that this compound could modulate neurotransmitter levels in animal models, leading to potential applications in treating mood disorders . The compound's ability to affect serotonin receptor subtypes was particularly noted.

- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that certain piperazine derivatives, including those related to this compound, exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-fluoroethyl)piperazine dihydrochloride, and how can purity be optimized?

- Methodology : A two-step approach is typical:

Nucleophilic substitution : React piperazine with 2-fluoroethyl tosylate in the presence of a base (e.g., triethylamine) to introduce the fluoroethyl group. Excess piperazine ensures complete substitution .

Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt.

- Purity Optimization : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol/ether. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. How can structural confirmation of this compound be achieved?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include δ 2.8–3.5 ppm (piperazine protons) and δ 4.5–4.7 ppm (CH₂F protons). ¹⁹F NMR shows a singlet near -220 ppm .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 177.1 for the free base and [M+2H+Cl]⁺ at m/z 249.6 for the dihydrochloride .

- Elemental Analysis : Match calculated vs. observed values for C, H, N (e.g., C: 34.6%, H: 6.1%, N: 13.4%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (argon). Avoid repeated freeze-thaw cycles. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the fluoroethyl moiety influence receptor binding affinity in neuropharmacological studies?

- Experimental Design :

- In vitro assays : Compare binding affinities (Ki) of this compound and non-fluorinated analogs at serotonin (5-HT₁A/2A) and dopamine (D₂) receptors using radioligand displacement assays (³H-ketanserin for 5-HT₂A) .

- Data Interpretation : Fluorination typically increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but may reduce polar interactions with receptor residues. Contradictions in activity data (e.g., higher affinity but lower efficacy) should be resolved via molecular dynamics simulations .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Quality Control :

- HPLC-UV Purity : Ensure ≥98% purity (retention time: 8.2 min, 254 nm).

- Residual Solvents : GC-MS analysis to confirm ethanol <500 ppm (ICH Q3C guidelines).

- Biological Replicates : Use at least three independent synthetic batches in cell-based assays (e.g., cAMP inhibition in HEK-293 cells) to assess consistency .

Q. How can metabolic stability be evaluated in preclinical models?

- Methodology :

In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎).

In vivo : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma samples analyzed at 0.5, 1, 2, 4, 8, 24 h. Fluorine substitution often reduces hepatic clearance by 20–40% due to decreased CYP3A4 metabolism .

Key Research Challenges and Solutions

- Contradictory Activity Data : Discrepancies between in vitro binding and in vivo efficacy may arise from metabolite interference. Use stable isotope-labeled analogs (e.g., ¹⁸F for PET imaging) to track biodistribution .

- Synthetic Byproducts : Tosylate intermediates may persist; optimize reaction time (≤2 h at 60°C) and use scavengers (e.g., trisamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.